![molecular formula C12H32O3Si4 B1288918 Allyltris(trimethylsilyloxy)silane CAS No. 7087-21-0](/img/structure/B1288918.png)
Allyltris(trimethylsilyloxy)silane
Overview
Description
Allyltris(trimethylsilyloxy)silane is a specialty silane . It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
Allyltris(trimethylsilyloxy)silane has a molecular formula of C12H32O3Si4 and a molecular weight of 336.72 . The molecule contains a total of 50 bonds, including 18 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
Allyltris(trimethylsilyloxy)silane is a liquid at 20°C . It has a boiling point of 111°C/20 mmHg, a flash point of 67°C, a specific gravity of 0.87 (20/20), and a refractive index of 1.40 . It is insoluble in water .Scientific Research Applications
Organic Synthesis
Allyltris(trimethylsilyloxy)silane is used as a reagent in organic synthesis, particularly in the allylation of organic halides . The presence of three trimethylsilyl groups enhances the homolytic dissociation of a Si–C bond in the β-silylalkyl radical, leading to moderate to good yields . This application is crucial for creating complex organic molecules for pharmaceuticals and materials science.
Radical Allylating Agent
In the field of radical chemistry, this compound serves as an effective radical allylating agent . It reacts with organic halides under free radical conditions, which is a valuable method for forming carbon-carbon bonds . This is particularly useful in the synthesis of compounds with intricate structures.
Silicon Compounds Research
Allyltris(trimethylsilyloxy)silane is a subject of interest in the study of silicon compounds . Researchers utilize it to understand the behavior and properties of silicon-containing molecules, which can lead to advancements in materials such as polymers and silicones .
Proteomics Research
As a tetramethylsilane-protected silicate compound, it is utilized in proteomics research . This application is significant for understanding protein interactions and functions, which can have implications in the development of new drugs and therapeutic strategies .
Silane Coupling Agent
This compound acts as a silane coupling agent , which is essential for improving the adhesion between organic and inorganic materials. This is particularly important in the production of composites, coatings, and adhesives .
Hydrophobing Agent
It is also used as a hydrophobing agent to impart water-repellent properties to surfaces. This application is valuable in creating protective coatings for various materials, enhancing their durability and resistance to environmental factors .
Dispersing Agent
As a dispersing agent , Allyltris(trimethylsilyloxy)silane helps in the uniform distribution of particles within a medium. This is crucial in the formulation of paints, inks, and other colloidal systems .
Crosslinking Agent
Lastly, it serves as a crosslinking agent in the curing process of polymers. This application is vital for the development of materials with specific mechanical and thermal properties .
Safety and Hazards
Allyltris(trimethylsilyloxy)silane is a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
The primary target of Allyltris(trimethylsilyloxy)silane are organic halides . Organic halides are organic compounds containing halogens. They are often used in chemical synthesis because they react readily with nucleophiles to form new bonds .
Mode of Action
Allyltris(trimethylsilyloxy)silane interacts with its targets through a free radical mechanism . The presence of three trimethylsilyl groups on the silicon could enhance the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This results in the allylation of the halides .
Biochemical Pathways
The compound is known to participate in reactions involvingfree radicals . Free radicals are highly reactive due to the presence of unpaired electrons, and they play a crucial role in many chemical reactions.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Result of Action
The result of the action of Allyltris(trimethylsilyloxy)silane is the allylation of organic halides . Allylation is a chemical reaction where an allyl group is added to a molecule. This can significantly alter the molecule’s chemical properties and reactivity .
Action Environment
The action of Allyltris(trimethylsilyloxy)silane is influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability . Furthermore, the reaction of Allyltris(trimethylsilyloxy)silane with organic halides occurs under free radical conditions , which can be influenced by factors such as temperature and pressure.
properties
IUPAC Name |
trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAXVXQTTCIZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619785 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltris(trimethylsilyloxy)silane | |
CAS RN |
7087-21-0 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltris(trimethylsilyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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